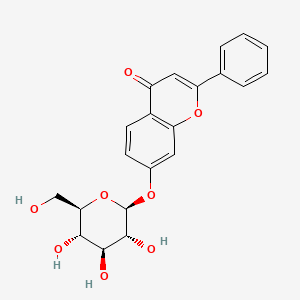

7-Hydroxyflavone-beta-D-glucoside

説明

Significance of Flavonoids as Natural Product Scaffolds

Flavonoids are a major class of polyphenolic phytochemicals that serve as crucial scaffolds in the discovery and development of new therapeutic agents. ijper.orgnih.gov With over 9,000 identified structures, these natural compounds exhibit a remarkable chemical diversity that provides a foundation for finding new molecules with unique structures and potent biological activities. ijper.orgnih.gov Historically, natural products have played a pivotal role in drug discovery, with over 60% of anticancer agents being connected to natural sources. frontiersin.org

Flavonoids, in particular, have attracted considerable interest from researchers due to their wide array of pharmacological properties, including antioxidant, anti-inflammatory, antiviral, and anticancer effects. nih.govfrontiersin.org Their basic structure, consisting of a C6-C3-C6 skeleton, allows for numerous substitutions, leading to a vast library of compounds with varied biological functions. nih.gov This structural versatility makes them ideal starting points for medicinal chemistry campaigns, where the natural flavonoid core is modified to enhance potency, selectivity, and pharmacokinetic properties. benthamscience.comresearchgate.net For example, flavonoids have been investigated as promising scaffolds for developing agents that can modulate various cellular signaling pathways implicated in complex diseases. benthamscience.com Their demonstrated ability to inhibit cancer cell growth and progression has made them a focus in the search for new chemopreventive and therapeutic agents. nih.govfrontiersin.orgnih.gov

Importance of Glycosylation in Flavonoid Research

Glycosylation, the enzymatic process of attaching sugar moieties to a molecule, is a key modification of flavonoids in nature and a critical area of study in flavonoid research. nih.govfrontiersin.org While flavonoids possess a wide range of biological activities, their aglycone (non-sugar) forms often suffer from poor water solubility, low stability, and limited bioavailability, which can hinder their therapeutic efficacy. ijper.orgresearchgate.net

Glycosylation is one of the most efficient natural strategies to overcome these limitations. ijper.org The addition of a sugar group, such as glucose, rhamnose, or rutinose, generally increases the water solubility and stability of the flavonoid molecule. nih.govresearchgate.net This enhancement of physicochemical properties can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles, thereby increasing the bioavailability of the flavonoid in vivo. ijper.orgnih.gov

Furthermore, glycosylation can modulate the biological activity of the parent flavonoid. While antioxidant activity is often suppressed in glycosides compared to their aglycones, specific bioactivities can be enhanced. nih.gov The position and type of sugar attached can significantly influence the compound's pharmacological properties. nih.govresearchgate.net For instance, glycosylation at different positions on the flavonoid scaffold can improve activities such as tyrosinase inhibition and anti-HIV activity. ijper.org In many cases, flavonoid glycosides may act as "pro-drugs," which are metabolized in the gastrointestinal tract to release the more active aglycone for local or systemic effects. nih.gov Consequently, the study of glycosylation is crucial for understanding the natural function of flavonoids and for designing novel flavonoid-based drugs with optimized therapeutic potential. ijper.orgresearchgate.net

Overview of 7-Hydroxyflavone-beta-D-glucoside in Scientific Literature

This compound is a naturally derived flavonoid glycoside, formed through the glycosylation of its aglycone, 7-hydroxyflavone (B191518). biosynth.com This compound has been a subject of interest in scientific research, primarily for its potential bioactive properties in pharmacology and nutraceuticals. biosynth.com

The core structure consists of the 7-hydroxyflavone scaffold attached to a beta-D-glucopyranosyl moiety at the 7-position via a glycosidic bond. nih.gov Research into this compound often explores its antioxidative potential. biosynth.com Like many flavonoids, it is investigated for its capacity to interact with cellular antioxidative pathways, potentially offering protection against oxidative stress by scavenging free radicals and modulating the activity of enzymes involved in oxidative metabolism. biosynth.com These properties make it a candidate for studies on cellular damage reduction and its potential therapeutic benefits in conditions exacerbated by oxidative stress. biosynth.com

Ongoing studies continue to explore its efficacy and mechanisms in various biological contexts, with particular interest in its implications for neuroprotection and anti-inflammatory applications. biosynth.com While the full therapeutic potential of this compound is still under investigation, it represents a classic example of how glycosylation modifies a bioactive flavonoid scaffold, making it a valuable compound for academic and preclinical research. biosynth.com

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 71802-05-6 |

| Chemical Formula | C21H20O8 |

| Molecular Weight | 400.38 g/mol |

| Melting Point | 258 °C |

| Boiling Point | 676.8 °C |

| Flash Point | 242.2 °C |

Data sourced from Biosynth biosynth.com

特性

CAS番号 |

71802-05-6 |

|---|---|

分子式 |

C21H20O8 |

分子量 |

400.38 |

製品の起源 |

United States |

Natural Occurrence and Biosynthesis of 7 Hydroxyflavone Beta D Glucoside

Plant Sources and Distribution of Flavone (B191248) Glycosides

Flavones, a major subgroup of flavonoids, are widely distributed throughout the plant kingdom, often found in the form of their glycosides in leaves, flowers, and fruits. nih.gov While specific data on the widespread distribution of 7-Hydroxyflavone-beta-D-glucoside is specialized, the presence of its aglycone (7-hydroxyflavone) and other related flavone glycosides is well-documented in various plant families. medchemexpress.com Glycosylation is a crucial modification for flavonoids in plants, enhancing their stability and accumulation. biotech-asia.org

Major dietary sources of flavones include herbs, vegetables, and fruits. nih.govwikipedia.org Plants from the mint family (Lamiaceae), citrus fruits, and certain vegetables are particularly rich in these compounds. nih.govnih.gov

Table 1: Notable Plant Sources of Flavone Glycosides

| Plant Source | Common Flavones Reported | Plant Part |

|---|---|---|

| Parsley (Petroselinum crispum) | Apigenin (B1666066) glycosides (Apiin) | Leaf |

| Celery (Apium graveolens) | Apigenin, Luteolin (B72000) | Hearts, Leaf |

| Chamomile (Matricaria recutita) | Apigenin 7-O-glucoside and its derivatives | Flowers |

| Peppermint (Mentha piperita) | Luteolin glycosides | Leaf |

| Thyme (Thymus vulgaris) | Luteolin | - |

| Citrus Fruits (e.g., Orange, Lemon) | Diosmetin, Naringenin (B18129), Hesperetin (B1673127) glycosides | Peel, Juice |

This table represents general sources of flavone glycosides; the presence and concentration of specific compounds like this compound can vary significantly. nih.govnih.govusda.gov

Endogenous Enzymatic Glycosylation Pathways

The biosynthesis of flavonoid glycosides in plants is catalyzed by a family of enzymes known as UDP-glycosyltransferases (UGTs). oup.comnih.gov These enzymes facilitate the transfer of a sugar moiety, typically glucose from a UDP-sugar donor like UDP-glucose, to a flavonoid aglycone. oup.com The 7-O-glucosylation is a critical step in the biosynthesis of many flavone glycosides. nih.gov

Researchers have identified and characterized numerous UGTs from various plant species that exhibit catalytic activity towards the 7-hydroxyl group of flavonoids. These enzymes belong to the Glycosyltransferase Family 1. oup.comnih.gov

From Arabidopsis thaliana : A UGT designated AtGT-2 was cloned and expressed, demonstrating the ability to transfer a glucose molecule to the C-7 hydroxyl group of several flavonoids. oup.com

From Tea Plants (Camellia sinensis) : A specific gene, CsUGT75L12, was identified as encoding a flavonoid 7-O-glycosyltransferase. The recombinant protein showed activity on the 7-OH position of multiple phenolic compounds. nih.govnih.gov Another study on tea plants also implicated CsUGT75L12 in the 7-O-glucosylation of flavonoids like naringenin and apigenin. acs.org

From Citrus (Citrus grandis) : In a study on pummelo, four novel flavonoid 7-O-glucosyltransferase genes (Cg7GlcTs), including CgUGT89AK1 and CgUGT90A31, were identified and shown to be vital for the synthesis of flavonoid glycosides. nih.gov In sweet orange (Citrus sinensis), the enzyme CsUGT76F1 was also identified as a flavonoid 7-O-UGT. frontiersin.org

The UGT enzymes involved in flavonoid biosynthesis often display distinct substrate specificity and regioselectivity, which dictates the final structure of the glycoside produced. frontiersin.org While some UGTs are highly specific for a particular aglycone, others exhibit broader substrate acceptance. oup.com However, the regioselectivity for the 7-OH position is a defining characteristic of the enzymes discussed.

For instance, the enzyme UGT88D5 from Scutellaria laeteviolacea showed strict specificity for flavones like baicalein (B1667712) and scutellarein, which have a substitution at the ortho position of the 7-hydroxy group, and did not act on apigenin. nih.gov In contrast, UGT88D7 from the same plant had a broader range of activity, effectively using apigenin, scutellarein, and baicalein as substrates. nih.gov Similarly, CsUGT76F1 from sweet orange demonstrated broad specificity, acting on flavanones (naringenin, hesperetin), flavones (diosmetin), and flavonols (kaempferol, quercetin). frontiersin.org

Table 2: Substrate Specificity of Selected Flavonoid 7-O-Glucosyltransferases

| Enzyme | Source Organism | Substrates Catalyzed | Key Findings |

|---|---|---|---|

| AtGT-2 | Arabidopsis thaliana | Eriodictyol, Luteolin, Kaempferol (B1673270), Quercetin (B1663063) | Showed highest effectiveness with eriodictyol; confirmed to glycosylate the C-7 hydroxyl group. oup.com |

| CsUGT75L12 | Camellia sinensis (Tea) | Naringenin, Apigenin, Luteolin, Kaempferol, Quercetin | Displayed glycosyltransferase activity specifically on the 7-OH position of multiple flavonoids. nih.govacs.org |

| CgUGT89AK1 | Citrus grandis (Pummelo) | Various flavonoids | Exhibited the highest catalytic efficiency among four characterized Cg7GlcTs. nih.gov |

| CsUGT76F1 | Citrus sinensis (Sweet Orange) | Naringenin, Hesperetin, Diosmetin, Kaempferol, Quercetin | Showed broad substrate specificity with low regioselectivity, making it a candidate for flavonoid engineering. frontiersin.org |

| UGT88D5 | Scutellaria laeteviolacea | Baicalein, Scutellarein | Demonstrated strict specificity for flavones with substitutions at the ortho position of the 7-hydroxy group. nih.gov |

Metabolic engineering in microorganisms like Escherichia coli and Saccharomyces cerevisiae presents a promising alternative to plant extraction for producing flavonoids and their glycosides. frontiersin.orgfrontiersin.org By reconstructing the flavonoid biosynthetic pathways in these microbial hosts, researchers can achieve controlled and enhanced production. nih.govresearchgate.net

Strategies for enhanced biosynthesis include:

Pathway Reconstruction : Introducing the necessary plant genes—such as those for chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), flavone synthase (FNS), and specific UDP-glycosyltransferases—into a microbial chassis. nih.govfrontiersin.orgresearchgate.net

Precursor Supply Enhancement : Modifying the host's central metabolism to increase the intracellular pools of precursor molecules like malonyl-CoA and p-coumaroyl-CoA, which are essential for flavonoid backbone synthesis. nih.gov

Directed Evolution : Using high-throughput screening methods to evolve enzymes with improved activity or altered specificity, thereby optimizing the pathway for the desired product. frontiersin.org

These approaches have been successfully used to produce various flavonoid glycosides, demonstrating the potential for large-scale, sustainable production of compounds like this compound. researchgate.netnih.gov

Microbial Biotransformation and Production of this compound and Analogs

Microbial biotransformation is a powerful tool for modifying flavonoids, enabling the production of novel derivatives or enhancing the yield of naturally occurring ones. nih.gov Microorganisms can perform a wide array of chemical reactions, including glycosylation, hydroxylation, methylation, and dehydrogenation, often with high stereo- and regioselectivity. nih.gov

Both fungi and bacteria have been effectively used as biocatalysts for flavonoid modification. Strains from the fungal genera Aspergillus and Penicillium are particularly versatile and have been shown to perform numerous biotransformation reactions on flavonoids. nih.govresearchgate.net For instance, studies on 7-hydroxyflavanone (B191499) using Aspergillus niger and Penicillium chermesinum resulted in products of O-methylation, hydroxylation, and dehydrogenation. researchgate.net

The main reactions in microbial biotransformation of flavonoids include:

Glycosylation : The addition of sugar moieties to the flavonoid structure. Microbes can be engineered with specific glycosyltransferases to produce desired glycosides. nih.govresearchgate.net

Hydroxylation : The introduction of hydroxyl groups, which often occurs at the C-4' position of the B ring or the ortho position of an existing hydroxyl group on the A ring. nih.gov

O-demethylation/O-methylation : The removal or addition of methyl groups, typically at positions on the B ring. nih.gov

Dehydrogenation : The formation of a double bond, such as the conversion of a flavanone (B1672756) to a flavone. nih.gov

Engineered bacteria, particularly E. coli, are frequently used as whole-cell biocatalysts. By introducing a specific flavonoid 7-O-glucosyltransferase, such as Sbaic7OGT from Scutellaria baicalensis, these systems can efficiently convert flavone aglycones into their 7-O-glucoside derivatives. researchgate.netresearchgate.net This biocatalytic approach avoids the need for expensive UDP-sugar cofactors required for in vitro enzymatic reactions, making it a more viable strategy for large-scale production. researchgate.netresearchgate.net

Characterization of Microbial Glycosyltransferases

Microbial enzymes, particularly glycosyltransferases, are of significant interest for their potential in synthesizing flavonoid glycosides due to their broad substrate specificity and potential for large-scale production. While many glycosyltransferases are studied in plants, microbial sources offer valuable alternatives.

A notable example is the glucosyltransferase (BbGT) identified from the entomopathogenic fungus Beauveria bassiana. This enzyme has been cloned, expressed in various hosts like Escherichia coli, and characterized. Although often studied with the flavonol quercetin, its activity demonstrates key features relevant to flavone glycosylation. The purified BbGT enzyme can convert quercetin into different glucosides, with a primary product being quercetin-7-O-β-D-glucoside, showcasing its ability to specifically target the 7-position hydroxyl group.

The biochemical properties of this microbial glycosyltransferase have been determined through in vitro assays, providing insight into its optimal functioning and potential applications in biocatalysis.

| Parameter | Characteristic |

|---|---|

| Optimal pH | 8.0 |

| Optimal Temperature | 35°C |

| Effect of Metal Ions | Stimulated by Ca²⁺, Mg²⁺, and Mn²⁺ |

| Inhibited by Zn²⁺ | |

| - | |

| Substrate Specificity | Demonstrates flexibility, glycosylating various flavonoids and other phenolic compounds. |

Furthermore, actinomycetes such as Amycolatopsis sp. have been identified as producers of 7-hydroxyflavone (B191518), which suggests the presence of the necessary enzymatic machinery, including glycosyltransferases, for its biosynthesis and modification within these microbes. nih.gov

Chemo-enzymatic Synthesis Strategies

Chemo-enzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical synthesis to create complex molecules like this compound. This approach overcomes many limitations of purely chemical or biological methods, such as the need for extensive protecting group manipulations in chemical synthesis or the limited substrate scope of some biological systems.

One prominent strategy involves the use of endoglycosidases for their transglycosylation activity. glycoforum.gr.jp These enzymes can transfer an entire, pre-assembled sugar chain from a donor molecule to an acceptor in a single step. glycoforum.gr.jp In a typical chemo-enzymatic process using this method, the aglycone (7-hydroxyflavone) might first be chemically modified to attach a single N-acetylglucosamine (GlcNAc) residue. This "tagged" aglycone then serves as an acceptor for an endoglycosidase, such as Endo-M from Mucor hiemalis, which transfers a larger oligosaccharide from a donor substrate to the GlcNAc, forming the final glycoside. glycoforum.gr.jp

Another powerful chemo-enzymatic strategy employs engineered glycosidases known as glycosynthases . Glycosidases normally break down glycosidic bonds, but by mutating the catalytic nucleophile, they can be transformed into enzymes that can only synthesize these bonds. This approach requires a chemically synthesized activated sugar donor, typically a glycosyl fluoride (B91410) (e.g., α-glucosyl fluoride). The glycosynthase then catalyzes the transfer of the sugar from the fluoride donor to the hydroxyl group of the acceptor molecule (the flavone) with high regioselectivity, but it is incapable of hydrolyzing the newly formed product. This results in high yields of the desired glycoside.

These strategies represent highly convergent and efficient methods for producing specific flavonoid glycosides, combining the synthesis of key precursors with selective, enzyme-driven bond formation. unl.ptresearchgate.net

Spectroscopic Characterization and Structural Elucidation of 7 Hydroxyflavone Beta D Glucoside

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering detailed insights into the carbon-hydrogen framework.

One-Dimensional NMR (¹H, ¹³C) for Backbone Assignment

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are instrumental in assigning the foundational structure of 7-Hydroxyflavone-beta-D-glucoside.

The ¹H NMR spectrum of 7-hydroxyflavone (B191518) reveals characteristic signals for the flavone (B191248) backbone. nih.gov A notable singlet appears at approximately δ 6.86 ppm, which is attributed to the H-3 proton, indicating the presence of a double bond between C-2 and C-3. nih.gov In comparison, the precursor 7-hydroxyflavanone (B191499) lacks this signal and instead shows signals for H-2. nih.gov

The ¹³C NMR spectrum provides complementary information. For 7-hydroxyflavone, the signals for C-2 and C-3 are observed at approximately δ 162.8 ppm and δ 106.6 ppm, respectively. nih.gov These chemical shifts are indicative of the double bond within the C-ring of the flavone structure. nih.gov The presence of a hydroxyl group at the C-7 position influences the chemical shifts of the surrounding carbon atoms in the A-ring. hebmu.edu.cn

Upon glycosylation with a beta-D-glucose unit at the 7-hydroxyl position, significant changes are observed in the NMR spectra. The anomeric proton (H-1") of the glucose moiety typically appears as a doublet in the ¹H NMR spectrum. The chemical shift and coupling constant of this signal are crucial for determining the stereochemistry of the glycosidic bond.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the 7-Hydroxyflavone Moiety

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

|---|---|---|

| 2 | 162.4 | - |

| 3 | 107.5 | 6.89 (s) |

| 4 | 176.3 | - |

| 5 | 127.0 | 8.12 (d, 8.8) |

| 6 | 115.8 | 7.14 (dd, 8.8, 2.3) |

| 7 | 163.1 | - |

| 8 | 102.9 | 7.18 (d, 2.3) |

| 9 | 157.6 | - |

| 10 | 116.5 | - |

| 1' | 131.0 | - |

| 2', 6' | 126.3 | 7.93 (m) |

| 3', 5' | 129.1 | 7.52 (m) |

Note: Data compiled from various sources and may show slight variations depending on the solvent and experimental conditions. hebmu.edu.cnnih.gov

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by revealing correlations between different nuclei. researchgate.net

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. sdsu.edu For this compound, COSY spectra would confirm the coupling between adjacent protons in the A and B rings of the flavone, as well as within the glucose unit.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded carbon and proton atoms. sdsu.edu This is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals, or vice versa. youtube.com For instance, the proton signal at δ 6.89 ppm (H-3) would show a cross-peak with the carbon signal at δ 107.5 ppm (C-3).

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu This is particularly crucial for connecting the different structural fragments. A key correlation in the HMBC spectrum of this compound would be the cross-peak between the anomeric proton of the glucose (H-1") and the C-7 carbon of the flavone, confirming the point of attachment of the sugar moiety. nsf.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) : The NOESY experiment shows through-space correlations between protons that are in close proximity, which helps in determining the stereochemistry. harvard.edu While COSY confirms bond connectivity, NOESY provides information about the spatial arrangement of the atoms.

Elucidation of Glycosidic Linkage Stereochemistry

The stereochemistry of the glycosidic bond, which connects the glucose unit to the flavone, is a critical structural feature. wikipedia.org This bond can be either in an alpha (α) or beta (β) configuration. pearson.com The determination of this stereochemistry is primarily achieved through the analysis of the coupling constant of the anomeric proton (H-1") in the ¹H NMR spectrum.

For a β-glycosidic linkage, the anomeric proton is in a trans-diaxial relationship with the proton at C-2" of the glucose ring. This arrangement results in a large coupling constant (J), typically in the range of 7-8 Hz. Conversely, an α-glycosidic linkage would show a smaller coupling constant. The use of protecting groups on the 2-hydroxyl group during synthesis can lead to the exclusive formation of the trans glycosidic linkage, resulting in β-glucosides. nih.gov The inter-residue coupling constants can be related to the solution conformations of the disaccharides. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. nih.gov For this compound, HRMS provides the exact mass of the molecule with a high degree of accuracy.

The molecular formula for this compound is C₂₁H₂₀O₈. biosynth.comnih.gov The expected monoisotopic mass for this compound is 400.1158 g/mol . nih.gov HRMS analysis, often using techniques like electrospray ionization (ESI), would yield a measured mass very close to this calculated value. For example, in positive ion mode, a protonated molecule [M+H]⁺ would be observed with an m/z of approximately 401.1231. nih.gov The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Chromophore and Functional Group Analysis

UV-Vis and IR spectroscopy provide valuable information about the electronic structure and functional groups present in this compound.

UV-Visible (UV-Vis) Spectroscopy : The UV-Vis spectrum of flavonoids is characterized by two major absorption bands, typically referred to as Band I and Band II. mdpi.com

Band I , appearing in the range of 300-400 nm, is associated with the electronic transitions in the B-ring cinnamoyl system.

Band II , observed in the 240-280 nm region, corresponds to the A-ring benzoyl system.

For 7-hydroxyflavone, the absorption maxima are influenced by the solvent. mdpi.com In methanol, absorption maxima have been reported at approximately 251 nm and 308 nm. mdpi.comphotochemcad.com The exact position of these bands can provide clues about the hydroxylation pattern of the flavone core. mdpi.com The UV-Vis spectrum of 7-hydroxyflavone is well-reproduced by theoretical calculations. researchgate.net

Infrared (IR) Spectroscopy : The IR spectrum provides information about the various functional groups present in the molecule by detecting their characteristic vibrational frequencies. Key absorption bands for this compound would include:

A broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibrations of the multiple hydroxyl groups in the glucose moiety and any free hydroxyl groups on the flavone.

A strong absorption band around 1650-1620 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the γ-pyrone ring in the flavone structure. asianpubs.org

Absorption bands in the 1600-1450 cm⁻¹ region, which are indicative of the C=C stretching vibrations within the aromatic rings. asianpubs.org

C-O stretching vibrations from the ether linkage of the glycosidic bond and the pyran ring, typically appearing in the 1200-1000 cm⁻¹ region. asianpubs.org

| IR | Identifies key functional groups like hydroxyl (O-H), carbonyl (C=O), and ether (C-O) linkages. |

Advanced Synthetic Methodologies for 7 Hydroxyflavone Beta D Glucoside and Its Analogs

Chemical Synthesis Approaches for Flavonoid 7-O-Glycosides

Chemical synthesis of flavonoid 7-O-glycosides, including 7-Hydroxyflavone-beta-D-glucoside, presents challenges due to the multiple hydroxyl groups on the flavonoid scaffold, which necessitates strategic use of protecting groups to achieve regioselectivity. acs.orgacs.orgnih.gov The majority of the more than 500 known flavone (B191248) O-glycosides are glycosylated at the 7-hydroxy position. acs.orgacs.org

Regioselective Glycosylation Strategies

A key challenge in the chemical synthesis of flavonoid glycosides is controlling the regioselectivity of the glycosylation reaction. nih.gov The differential reactivity of the hydroxyl groups on the flavonoid core allows for some degree of selective functionalization. The generally accepted order of reactivity for the hydroxyl groups of polyhydroxyflavones towards nucleophilic substitution is 7-OH > 4'-OH > 5-OH. researchgate.net The 5-OH group is the least acidic due to the formation of an intramolecular hydrogen bond with the adjacent carbonyl group, making it less likely to be glycosylated without specific activation. nih.govfrontiersin.org

One effective strategy for the synthesis of 7-O-glycosides involves the regioselective deprotection of a peracylated flavonoid. acs.orgacs.orgnih.gov This method utilizes the higher reactivity of the 7-position. For instance, treatment of a peracylated flavone, isoflavone, or flavonol with thiophenol (PhSH) and imidazole (B134444) in N-methyl-2-pyrrolidinone (NMP) can selectively remove the acyl group at the 7-position. acs.orgacs.orgnih.gov The resulting 7-hydroxy flavonoid derivative can then be glycosylated. acs.orgacs.orgnih.gov This approach has been successfully used to synthesize a variety of flavonoid 7-O-glycosides in satisfactory yields. acs.orgacs.org

Another approach involves phase-transfer-catalyzed (PTC) glycosylation under basic conditions, which has been used for the glycosylation of 7-hydroxy apigenin (B1666066) and 7-hydroxy acacetin (B1665396) with benzoylated glucosyl bromide. researchgate.net

Protective Group Chemistry in Flavonoid Synthesis

The use of protecting groups is fundamental to achieving regioselective glycosylation in flavonoid synthesis. nih.govfrontiersin.org The choice of protecting group is critical and can influence the outcome of the reaction.

Commonly used protecting groups for hydroxyl functions are acyl groups, such as acetyl or benzoyl groups. frontiersin.org While acetyl groups are common in carbohydrate chemistry, they can suffer from limited lipophilicity and stability, and their removal can lack regioselectivity. researchgate.net Benzoyl groups are often preferred; for successful glycosylation, the presence of a benzoyl group at the 2-position of the pyranose ring is often necessary, as glycosylation may not proceed with an acetyl group at this position. frontiersin.org

For the synthesis of 3-O-glycosides, all other hydroxyl groups, except the 5-OH, are typically protected, often by benzylation. frontiersin.org The final step in the synthesis is the deprotection of the sugar and flavonoid hydroxyls. frontiersin.orgresearchgate.net This is often achieved under basic conditions, for example, using potassium carbonate (K2CO3) in a methanol-tetrahydrofuran mixture or sodium methoxide (B1231860) (NaOMe) in a methanol-chloroform mixture. acs.org Debenzylation can be conveniently carried out using a Pd/C catalyst in tetrahydrofuran, a method that is scalable and yields products free of hydrogen halide impurities. karazin.ua

Table 1: Chemical Synthesis Approaches for Flavonoid 7-O-Glycosides

| Step | Method | Reagents and Conditions | Key Feature | Reference |

|---|---|---|---|---|

| 1. Peracylation | Acylation of all hydroxyl groups | Acylating agent (e.g., acetic anhydride, benzoyl chloride) | Protection of all reactive sites | acs.orgacs.orgresearchgate.net |

| 2. Regioselective Deprotection | Selective removal of the 7-O-acyl group | PhSH (1.2 equiv), imidazole (0.35 equiv), NMP, rt | Exposes the 7-OH group for glycosylation | acs.orgacs.orgnih.gov |

| 3. Glycosylation | Coupling of the 7-hydroxy flavonoid with a glycosyl donor | Glycosyl trifluoroacetimidates, BF₃·Et₂O, CH₂Cl₂, rt | Forms the 7-O-glycosidic bond | acs.orgacs.orgnih.gov |

| 4. Deprotection | Removal of remaining acyl protecting groups | K₂CO₃, MeOH-THF (1:1), 40°C; or NaOMe, MeOH-CHCl₃, 6°C | Yields the final flavonoid 7-O-glycoside | acs.orgacs.org |

Enzymatic Synthesis and Glycosyltransferase Engineering

Enzymatic synthesis offers a green and highly selective alternative to chemical methods for producing flavonoid glycosides. sci-hub.sersc.org Glycosyltransferases (GTs), particularly uridine (B1682114) diphosphate (B83284) glycosyltransferases (UGTs), are key enzymes in this process, catalyzing the transfer of a sugar moiety from an activated donor to a flavonoid acceptor with high regio- and stereoselectivity. sci-hub.seacs.org

Production of Flavone Glycosides Using Recombinant Glycosyltransferases

Recombinant glycosyltransferases are widely used for the synthesis of flavone glycosides. sci-hub.senih.gov These enzymes can be produced in microbial hosts, allowing for large-scale and cost-effective production. For example, UGTs from various plant and microbial sources have been cloned and expressed to produce a range of flavonoid glycosides. royalsocietypublishing.org

Several studies have demonstrated the utility of recombinant GTs. For instance, a glycosyltransferase from Bacillus cereus (BcGT) has been used to effectively synthesize apigenin-7-O-β-glucoside. plos.org Fungi such as Beauveria bassiana, Absidia coerulea, and Absidia glauca have been shown to regioselectively catalyze the O-glycosylation of flavonoids at the C7 and C3' positions. sci-hub.senih.gov Specifically, Beauveria bassiana AM 278 can convert flavonoids to their 7-O-glucosyl derivatives. sci-hub.se

Directed Evolution and Rational Design of Enzymes for Improved Yield and Selectivity

Despite their advantages, wild-type glycosyltransferases can exhibit limitations such as low catalytic efficiency and promiscuous regioselectivity. acs.orgresearcher.lifeacs.org To overcome these issues, protein engineering techniques like directed evolution and rational design are employed to enhance enzyme performance. acs.orgrsc.org

Directed evolution involves creating libraries of mutant enzymes and screening for variants with improved properties. acs.orgresearcher.life For example, a plant glycosyltransferase, MiCGT, was engineered through directed evolution, resulting in a variant with a 120-fold increase in activity and strict 3-O glycosylation selectivity towards quercetin (B1663063). acs.orgresearcher.life Combining techniques like alanine (B10760859) scanning and iterative saturation mutagenesis has proven effective in improving both the chemo- and regioselectivity of GTs for various flavonoids. acs.orgresearcher.life

Rational design, on the other hand, relies on the structural information of the enzyme to make specific mutations. The availability of crystal structures for some plant glycosyltransferases has enabled a more targeted approach to engineering for enhanced substrate specificity and regioselectivity. acs.orgresearcher.life

Novel Glycosyl Donors and Acceptors in Biocatalysis

The scope of enzymatic glycosylation can be expanded by utilizing novel glycosyl donors and acceptors. While UDP-glucose is the most common glycosyl donor for UGTs, other activated sugars can also be used. sci-hub.senih.gov

The substrate promiscuity of some glycosyltransferases allows them to accept a wide range of flavonoid aglycones as acceptors. nih.gov For example, amylosucrase from Deinococcus geothermalis has been used to synthesize α-flavone glucosides using sucrose (B13894) as the glucosyl donor and various flavones as acceptors. plos.org Retaining glycosidases can also be used in transglycosylation reactions, where natural flavonoid glycosides serve as low-cost glycosyl donors for the synthesis of novel glycosides. acs.orgnih.gov This approach is a competitive alternative to both chemical synthesis and reactions using glycosyltransferases. acs.org

Table 2: Enzymatic Synthesis of Flavonoid Glycosides

| Enzyme/System | Substrate (Acceptor) | Product | Key Feature | Reference |

|---|---|---|---|---|

| Recombinant Bacillus cereus Glycosyltransferase (BcGT) | Apigenin | Apigenin-7-O-β-glucoside | High efficiency for 7-O-glucosylation | plos.org |

| Beauveria bassiana AM 278 | Flavonoids (e.g., Chrysin (B1683763), Apigenin) | 7-O-glucosyl derivatives | Regioselective microbial glycosylation | sci-hub.senih.gov |

| Engineered MiCGT (quadruple mutant VFAH) | Quercetin | Quercetin 3-O-glycoside | 120-fold activity enhancement and strict 3-O selectivity | acs.orgresearcher.life |

| Amylosucrase from Deinococcus geothermalis | Luteolin (B72000) | Luteolin-4′-O-α-D-glucopyranoside | Utilizes sucrose as a glucosyl donor | plos.org |

| Retaining Glycosidases | Flavonoid glycosides (as donors) | Novel flavonoid glycosides | Transglycosylation for synthesis | acs.orgnih.gov |

Semisynthesis Strategies from Precursor Compounds

The generation of this compound and its structural analogs can be efficiently achieved through semisynthetic methods, which utilize readily available natural or synthetic precursors. These strategies often involve enzymatic or whole-cell biotransformations, as well as targeted chemical modifications, to introduce the desired glucosyl moiety with high regioselectivity.

A prominent precursor for the direct synthesis of this compound is its aglycone, 7-hydroxyflavone (B191518). The inherent reactivity of the hydroxyl group at the C-7 position of the flavone scaffold makes it a prime target for glycosylation. The acidity and, consequently, the reactivity of hydroxyl groups on the flavone nucleus generally follow the order: 7-OH ≥ 4'-OH > 3-OH > 3'-OH > 5-OH. nih.gov This inherent chemical property allows for regioselective glycosylation at the 7-position under controlled conditions.

One effective semisynthetic approach involves the use of cultured plant cells as biocatalysts. Studies have demonstrated the practical application of this method for the specific glucosylation of 7-hydroxyflavone. For instance, cultured cells of Eucalyptus perriniana and Phytolacca americana have been successfully employed to convert 7-hydroxyflavone into this compound. nih.govebi.ac.ukresearchgate.net This biotransformation leverages the natural enzymatic machinery of the plant cells to achieve regioselective glycosylation.

Another significant precursor for the semisynthesis of flavone-7-O-glucosides is naringin (B1676962), a flavanone (B1672756) glycoside abundantly found in citrus fruits. researchgate.netgoogle.com A multi-step chemical process can be employed to convert naringin into apigenin-7-O-β-D-glycosides, which are close structural analogs of this compound. researchgate.net This process typically involves iodination, base-induced elimination to form the flavone structure, and subsequent hydrolysis of the sugar moiety at the 7-position, followed by re-glycosylation with the desired sugar. researchgate.net This methodology provides a versatile platform for producing a variety of flavone-7-O-glycosides.

The enzymatic transglucosylation of flavones is another powerful semisynthetic tool. While a study using amylosucrase from Deinococcus geothermalis did not yield a glucoside from 7-hydroxyflavone under the tested conditions, the same enzyme successfully glucosylated other flavones like luteolin, demonstrating the potential of this approach for generating analogs. plos.orgplos.orgnih.gov Furthermore, the biotransformation of chrysin (5,7-dihydroxyflavone) by Bacillus subtilis has been shown to produce its 7-O-glucoside, highlighting the utility of microbial systems in the synthesis of analogs with a similar substitution pattern on the A-ring.

The following tables detail the research findings on the semisynthesis of this compound and its analogs from various precursor compounds.

Table 1: Semisynthesis of this compound

| Precursor Compound | Method | Biocatalyst/Reagent | Product | Yield | Reference |

| 7-Hydroxyflavone | Biotransformation | Cultured cells of Eucalyptus perriniana | This compound | Not specified | nih.govebi.ac.uk |

| 7-Hydroxyflavone | Biotransformation | Cultured cells of Phytolacca americana | This compound | Not specified | nih.govebi.ac.uk |

Table 2: Semisynthesis of this compound Analogs

| Precursor Compound | Method | Biocatalyst/Reagent | Product | Yield | Reference |

| Naringin | Chemical Synthesis | 1. Iodine, Pyridine; 2. NaOH; 3. Acetobromoglucose, Ag2CO3 | Apigenin-7-O-β-D-glucoside | Not specified | researchgate.net |

| Luteolin | Enzymatic Transglucosylation | Amylosucrase from Deinococcus geothermalis, Sucrose | Luteolin-4'-O-α-D-glucopyranoside | 86% | plos.orgplos.orgnih.gov |

| Chrysin | Biotransformation | Bacillus subtilis | Chrysin-7-O-glucoside | Not specified | |

| 7,4'-Dihydroxyisoflavone | Chemical Glycosylation | Acetobromoglucose, Ag2O | 7-O-Glucoside | Not specified | nih.gov |

Mechanistic Investigations of Biological Activities of 7 Hydroxyflavone Beta D Glucoside

Molecular Mechanisms of Antioxidant Action

The antioxidant capacity of 7-Hydroxyflavone-beta-D-glucoside is a cornerstone of its protective effects. This activity is exerted through several interconnected mechanisms, including direct interaction with reactive molecules and modulation of endogenous defense systems.

This compound is recognized for its potential to protect against oxidative stress by directly scavenging free radicals. cymitquimica.com Reactive oxygen species (ROS) are highly reactive molecules generated during normal metabolic processes. nih.gov However, their overproduction can lead to cellular damage by oxidizing essential biological macromolecules like proteins, lipids, and nucleic acids, contributing to various inflammatory diseases. nih.gov

The aglycone, 7-hydroxyflavone (B191518), has demonstrated a capacity to mitigate the harmful effects of ROS. For instance, it has been shown to reduce ROS production induced by nicotine (B1678760) in rat renal proximal tubule cells. medchemexpress.com This direct scavenging and reduction of ROS levels is a critical mechanism by which these compounds help maintain cellular redox homeostasis and protect against oxidative damage. cymitquimica.commedchemexpress.com The ability of flavonoids to scavenge ROS is often attributed to their chemical structure, which allows them to donate hydrogen atoms to neutralize free radicals.

Beyond direct scavenging, 7-hydroxyflavone influences endogenous antioxidant defense systems, most notably the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway. medchemexpress.comchemfaces.com The Nrf2/HO-1 axis is a master regulator of cellular responses to oxidative stress. nih.govmdpi.com Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. nih.gov Upon exposure to oxidative stress, Nrf2 is released, translocates to the nucleus, and activates the transcription of numerous antioxidant genes, including HO-1. nih.govmdpi.com

Research has shown that 7-hydroxyflavone can activate this protective pathway. Studies indicate that it protects renal cells from cytotoxicity by engaging the ERK/Nrf2/HO-1 pathway. medchemexpress.comchemfaces.com This activation leads to an increased expression of HO-1, an enzyme with potent antioxidant, anti-inflammatory, and anti-apoptotic functions that helps shield cells from oxidative damage. nih.govnih.gov The ability to modulate the Nrf2/HO-1 pathway represents a significant indirect antioxidant mechanism, enhancing the cell's intrinsic ability to combat oxidative stress.

Table 1: Investigated Role of 7-Hydroxyflavone in the Nrf2/HO-1 Pathway

| Compound | Pathway Investigated | Model System | Observed Effect | Reference |

| 7-Hydroxyflavone | ERK/Nrf2/HO-1 | Rat renal proximal tubule cells (NRK52E) | Protection against nicotine-associated cytotoxicity. | medchemexpress.com, chemfaces.com |

| 7,8-Dihydroxyflavone | Nrf2/HO-1 | Primary mouse chondrocytes | Enhanced expression and nuclear translocation of Nrf2, leading to increased HO-1 expression. | nih.gov |

An additional antioxidant mechanism of hydroxyflavones is their ability to chelate transition metal ions, particularly iron (Fe) and copper (Cu). nih.govresearchgate.net These metals can participate in the Fenton and Fenton-like reactions, which generate highly destructive hydroxyl radicals. nih.gov By sequestering these metal ions, flavonoids can prevent the formation of these damaging radicals. nih.gov

Anti-inflammatory Pathways Modulation

This compound and its aglycone exhibit significant anti-inflammatory effects by intervening in the production of inflammatory signaling molecules and the activity of enzymes that synthesize them.

Chronic inflammation is characterized by the sustained production of pro-inflammatory mediators. Studies on 7-hydroxyflavone have demonstrated its ability to suppress these key molecules. In lipopolysaccharide (LPS)-activated macrophage cell lines (RAW264.7), 7-hydroxyflavone has been shown to dose-dependently inhibit the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). chemfaces.comnih.govresearchgate.net

This inhibition occurs at the level of gene expression, where 7-hydroxyflavone downregulates the messenger RNA (mRNA) responsible for producing these inflammatory mediators. chemfaces.comnih.gov By reducing the levels of these signaling molecules, the compound can effectively dampen the inflammatory response.

Table 2: Effect of 7-Hydroxyflavone on Pro-inflammatory Mediators in LPS-Stimulated RAW264.7 Cells

| Mediator | Effect of 7-Hydroxyflavone | Mechanism | Reference |

| Nitric Oxide (NO) | Dose-dependent reduction in production. | Downregulation of inducible nitric oxide synthase (iNOS) mRNA expression. | nih.gov, chemfaces.com |

| Prostaglandin E2 (PGE2) | Dose-dependent reduction in production. | Downregulation of cyclooxygenase-2 (COX-2) mRNA expression. | nih.gov, chemfaces.com |

| Tumor Necrosis Factor-α (TNF-α) | Dose-dependent reduction in production. | Downregulation of TNF-α mRNA expression. | nih.gov, chemfaces.com |

| Interleukin-6 (IL-6) | Dose-dependent reduction in production. | Downregulation of IL-6 mRNA expression. | nih.gov, chemfaces.com |

The synthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes is catalyzed by specific enzymes. 7-hydroxyflavone has been found to directly target key inflammatory enzymes. medchemexpress.com Research indicates that it inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), with reported IC50 values of 27 µg/mL and 33 µg/mL, respectively. medchemexpress.com

COX-2 is the enzyme responsible for producing prostaglandins that mediate pain and inflammation, while 5-LOX is involved in the synthesis of leukotrienes, another class of inflammatory mediators. asbmb.org Furthermore, as mentioned previously, 7-hydroxyflavone has been shown to downregulate the mRNA expression of both inducible nitric oxide synthase (iNOS) and COX-2. chemfaces.comnih.gov By inhibiting these critical enzymes and their expression, 7-hydroxyflavone effectively curtails the production of a broad spectrum of inflammatory molecules, contributing significantly to its anti-inflammatory profile.

Modulation of Signaling Cascades (e.g., ERK, NF-κB)

7-Hydroxyflavone (HF), the aglycone of this compound, has been shown to modulate key signaling cascades involved in inflammation and cell survival, such as the Extracellular signal-regulated kinase (ERK) and Nuclear Factor-kappa B (NF-κB) pathways. mdpi.commedchemexpress.com

In studies on myocardial ischemia/reperfusion injury, HF demonstrated a protective effect by regulating the MAPK/NF-κB signaling pathway. mdpi.com It was observed that HF could inhibit the phosphorylation of NF-κB p65, which in turn reduces the expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. mdpi.com Molecular docking studies have also suggested a strong affinity between HF and NF-κB. mdpi.com Furthermore, HF has been found to activate the ERK1/2 signaling pathway while inhibiting the p38/JNK pathways, contributing to its protective effects. mdpi.com

Flavonoids, in general, are known to interfere with these pathways. They can suppress the activation of NF-κB and MAPK pathways by inhibiting the phosphorylation of key proteins like IκBα, p65, JNK, ERK, and p38. nih.govmdpi.com This modulation of signaling cascades is a critical mechanism behind the anti-inflammatory and cytoprotective effects of these compounds. nih.govmdpi.com

Investigating Anti-proliferative Mechanisms (In Vitro Models)

The anti-proliferative effects of 7-Hydroxyflavone and its derivatives have been investigated in various cancer cell lines, revealing mechanisms that involve cell cycle arrest and the induction of apoptosis. nih.govnih.gov

Cell Cycle Arrest and Apoptosis Induction in Cancer Cell Lines

In vitro studies have demonstrated the ability of 7-Hydroxyflavone to inhibit the proliferation of cancer cells. For instance, it has shown promising anticancer activity against cervical (HeLa) and breast (MDA-MB-231) cancer cell lines. nih.govresearchgate.net The inhibitory concentration (IC50) values were determined to be 22.5602 ± 0.21 µg/mL for HeLa cells and 3.86474 ± 0.35 µg/mL for MDA-MB-231 cells. nih.govresearchgate.net

The anti-proliferative mechanism often involves the induction of cell cycle arrest and apoptosis. nih.govnih.gov Flavonoids can halt the cell cycle at different phases, such as G2/M or G1/S, preventing cancer cells from dividing and proliferating. nih.govmdpi.com This is often accompanied by the induction of apoptosis, or programmed cell death, which eliminates the cancerous cells. nih.govmdpi.com For example, in human cervical cancer HeLa cells, 7-Hydroxyflavone and its phosphate (B84403) ester derivative have been shown to inhibit proliferation and induce apoptosis. chemfaces.com This effect is linked to the induction of p21 and cleaved caspase-3/poly (ADP-ribose) polymerase (PARP) expression, alongside the downregulation of proliferating cell nuclear antigen (PCNA). chemfaces.com

Interaction with Cellular Signaling Pathways (e.g., Bcl-2 protein)

A key aspect of the pro-apoptotic activity of 7-Hydroxyflavone involves its interaction with the Bcl-2 family of proteins, which are crucial regulators of apoptosis. nih.govmdpi.com The Bcl-2 protein itself is an anti-apoptotic factor, and its inhibition can promote cell death. nih.govnih.gov

Molecular docking and dynamics simulation studies have indicated that 7-Hydroxyflavone has a strong binding affinity for the anti-apoptotic Bcl-2 protein, with an estimated binding free energy of -6.3 kcal/mol. nih.govresearchgate.net This interaction suggests that 7-Hydroxyflavone may inhibit the function of Bcl-2, thereby promoting apoptosis in cancer cells. nih.govresearchgate.net The Bcl-2 family proteins, including Bcl-2 and Bcl-xL, are known to form heterodimers with pro-apoptotic members like Bax, preventing the release of mitochondrial proteins that trigger apoptosis. nih.govnih.gov By binding to Bcl-2, 7-Hydroxyflavone could disrupt these interactions and facilitate the apoptotic process. nih.govresearchgate.netnih.gov Furthermore, Bcl-2 has been shown to inhibit the activation of NF-κB at a level upstream of IκBα degradation, linking this anti-apoptotic protein back to the inflammatory signaling cascades. nih.gov

Antiviral Mechanism of Action (In Vitro Models)

7-Hydroxyflavone has demonstrated significant antiviral activity, particularly against Enterovirus 71 (EV71), the primary causative agent of hand, foot, and mouth disease. plos.orgnih.gov

Inhibition of Viral Replication and Plaque Formation (e.g., EV71)

In vitro studies have shown that 7-Hydroxyflavone can effectively inhibit the replication of EV71 in infected cells. plos.orgnih.gov Treatment with 7-Hydroxyflavone resulted in a dose-dependent decrease in EV71 RNA accumulation and the synthesis of the viral capsid protein VP1. plos.orgplos.org At a concentration of 20 μM, both 7-Hydroxyflavone and its phosphate ester derivative significantly reduced the expression of VP1. plos.org

Furthermore, 7-Hydroxyflavone was found to inhibit the formation of viral plaques in a dose-dependent manner, with a 50% inhibitory concentration (IC50) of 23.45 μM. plos.org This indicates that the compound can effectively reduce the spread of the virus from cell to cell. plos.org The antiviral activity of 7-Hydroxyflavone appears to occur at an early stage of EV71 replication. nih.gov

Interaction with Viral Proteases (e.g., EV71 3Cpro)

A key target for the antiviral action of 7-Hydroxyflavone is the EV71 3C protease (3Cpro), an enzyme crucial for viral replication. plos.orgnih.gov The 3Cpro is responsible for processing the viral polyprotein into functional viral proteins. nih.gov

Automated docking programs have predicted that 7-Hydroxyflavone can bind to the EV71 3Cpro. plos.orgnih.gov While 7-Hydroxyflavone itself did not show direct inhibition of the protease activity in an in vitro assay, its phosphate ester derivative did. plos.orgplos.org This suggests that 7-Hydroxyflavone may act as a lead compound that can be modified to enhance its protease inhibitory activity. plos.org The inhibition of this critical viral enzyme disrupts the viral life cycle and prevents the production of new infectious virus particles. nih.gov

Enzyme Inhibition Studies and Target Identification

The biological activities of this compound and its aglycone, 7-hydroxyflavone, have been the subject of various mechanistic investigations, particularly focusing on their ability to inhibit key enzymes involved in metabolic and signaling pathways.

7-Hydroxyflavone, the aglycone of this compound, demonstrates potent and selective inhibitory effects on cytochrome P450 enzymes, particularly CYP1A1. Research has shown that 7-hydroxyflavone is a potent competitive inhibitor of CYP1A1 with a reported Ki value of 0.015 μM. chemfaces.comnih.govselleckchem.com This indicates a strong binding affinity for the active site of the enzyme. Furthermore, it exhibits a 6-fold greater selectivity for CYP1A1 over its closely related isoform, CYP1A2. chemfaces.comnih.govselleckchem.com In contrast, the parent compound, flavone (B191248), is a less potent inhibitor of CYP1A1 (IC50 = 0.14 microM) compared to CYP1A2 (IC50 = 0.066 microM). nih.gov

The inhibitory action of flavonoids on CYP1A enzymes is significant due to the role of these enzymes in the metabolic activation of pro-carcinogens. By inhibiting CYP1A1, 7-hydroxyflavone can potentially prevent the conversion of certain environmental toxins and dietary components into their carcinogenic forms. demetriosspandidos.com Studies using cDNA-expressed human CYP1A1 and CYP1A2 have confirmed the inhibitory potency of hydroxylated flavone derivatives. nih.gov

The structure of the flavonoid plays a crucial role in its inhibitory activity. The presence and position of hydroxyl groups on the flavone skeleton significantly influence the potency and selectivity of inhibition. nih.gov For instance, while 7-hydroxyflavone shows high selectivity for CYP1A1, another flavonoid, galangin (B1674397) (3,5,7-trihydroxyflavone), demonstrates the highest potency towards CYP1A2. nih.gov

Table 1: Inhibitory Activity of 7-Hydroxyflavone and Related Compounds on CYP1A Enzymes

| Compound | Enzyme | Inhibition Parameter | Value (µM) | Selectivity |

| 7-Hydroxyflavone | CYP1A1 | Ki | 0.015 chemfaces.comnih.govselleckchem.com | 6-fold over CYP1A2 chemfaces.comnih.govselleckchem.com |

| Flavone | CYP1A1 | IC50 | 0.14 nih.gov | |

| Flavone | CYP1A2 | IC50 | 0.066 nih.gov | |

| 3-Hydroxyflavone | CYP1A1 | IC50 | < 0.1 nih.gov | |

| 5-Hydroxyflavone | CYP1A1 | IC50 | < 0.1 nih.gov | |

| 3,7-Dihydroxyflavone | CYP1A1 | IC50 | < 0.1 nih.gov | |

| 3-Hydroxyflavone | CYP1A2 | IC50 | < 0.3 nih.gov | |

| 5-Hydroxyflavone | CYP1A2 | IC50 | < 0.3 nih.gov | |

| 3,7-Dihydroxyflavone | CYP1A2 | IC50 | < 0.3 nih.gov |

Pyruvate (B1213749) kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, and its inhibition is a potential strategy for cancer therapy. nih.govfrontiersin.orgmdpi.com 7-Hydroxyflavone has been identified as an inhibitor of PKM2, with a reported IC50 value of 2.12 μM. medchemexpress.com PKM2 exists in a highly active tetrameric form and a less active dimeric form. frontiersin.org In cancer cells, the dimeric form is predominant, leading to a metabolic shift that supports cell proliferation. nih.govfrontiersin.org

The inhibition of PKM2 by compounds like 7-hydroxyflavone can disrupt this metabolic advantage in cancer cells. Several polyphenolic compounds have been investigated for their effects on PKM2 activity. For instance, compounds like neoeriocitrin, (-)-catechin (B126292) gallate, and fisetin (B1672732) have shown potent inhibition with IC50 values in the low micromolar range. researchgate.net Conversely, other polyphenols like myricetin (B1677590) and quercetin (B1663063) 3-β-d-glucoside have been found to activate PKM2. researchgate.net

Table 2: Inhibitory and Activatory Effects of Polyphenolic Compounds on PKM2

| Compound | Effect on PKM2 | IC50/AC50 (µM) |

| 7-Hydroxyflavone | Inhibition | 2.12 medchemexpress.com |

| Neoeriocitrin | Inhibition | 0.65 - 1.33 researchgate.net |

| (-)-Catechin gallate | Inhibition | 0.65 - 1.33 researchgate.net |

| Fisetin | Inhibition | 0.65 - 1.33 researchgate.net |

| (±)-Taxifolin | Inhibition | 0.65 - 1.33 researchgate.net |

| (-)-Epicatechin | Inhibition | 0.65 - 1.33 researchgate.net |

| Myricetin | Activation | 0.51 researchgate.net |

| Quercetin 3-β-d-glucoside | Activation | 1.34 researchgate.net |

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are important for the management of neurodegenerative diseases like Alzheimer's disease by increasing acetylcholine (B1216132) levels in the brain. nih.govnih.gov While direct studies on this compound are limited, research on related flavonoids and their derivatives provides insights into their potential as cholinesterase inhibitors.

For example, a study on hydroxyl amides synthesized from natural product derivatives, including those with a gallic acid skeleton, showed significant AChE inhibitory activity. nih.gov This suggests that the structural features of flavonoids and related polyphenols can be conducive to cholinesterase inhibition. Another study found that a 5,7-dimethoxyflavone/hydroxypropyl-β-cyclodextrin inclusion complex exhibited enhanced butyrylcholinesterase inhibitory activity compared to the non-complexed compound. nih.gov

Xanthine (B1682287) oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. frontiersin.orgnih.gov Overproduction of uric acid can lead to hyperuricemia and gout. frontiersin.org Several flavonoids have been identified as potent inhibitors of xanthine oxidase. nih.gov

Table 3: Xanthine Oxidase Inhibitory Activity of Various Flavonoids

| Compound | IC50 (µM) |

| Chrysin (B1683763) | 0.40 - 5.02 nih.gov |

| Luteolin (B72000) | 0.40 - 5.02 nih.gov |

| Kaempferol (B1673270) | 0.40 - 5.02 nih.gov |

| Quercetin | 0.40 - 5.02 nih.gov |

| Myricetin | 0.40 - 5.02 nih.gov |

| Isorhamnetin | 0.40 - 5.02 nih.gov |

| 6-Hydroxyluteolin (B91113) | 7.52 ± 0.01 researchgate.net |

| Allopurinol (Control) | 0.22 ± 0.00 researchgate.net |

Neuroprotective Mechanisms (Pre-clinical Models)

Pre-clinical studies have demonstrated the potential of 7-hydroxyflavone in mitigating neuropathic pain. nih.govnih.gov Neuropathic pain is a chronic condition often associated with nerve damage, and inflammation plays a crucial role in its development and maintenance.

A study investigating the effects of 7-hydroxyflavone on chemotherapy-induced neuropathic pain in mice found that it attenuated mechanical and cold allodynia, as well as hyperalgesia, in a dose-dependent manner. nih.gov The mechanism underlying this effect appears to be linked to the inhibition of inflammatory pathways. Specifically, 7-hydroxyflavone was shown to decrease the expression of several inflammatory mediators in the spinal cord, including cyclooxygenase-2 (COX-2), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), and nuclear factor-kappa B (NF-κB). nih.gov Computational studies further supported these findings, indicating that 7-hydroxyflavone can effectively interact with the binding sites of NF-κB, COX-2, and 5-lipoxygenase (5-LOX), thereby exerting its inhibitory activities. nih.gov

Table 4: Effect of 7-Hydroxyflavone on Inflammatory Mediators in a Neuropathic Pain Model

| Inflammatory Mediator | Effect of 7-Hydroxyflavone |

| COX-2 | Decreased Expression nih.gov |

| TNF-α | Decreased Expression nih.gov |

| IL-6 | Decreased Expression nih.gov |

| IL-1β | Decreased Expression nih.gov |

| NF-κB | Decreased Expression nih.gov |

Protection Against Cellular Damage in Neural Models

The neuroprotective potential of flavonoids, including this compound, is a significant area of research. These compounds are being investigated for their ability to mitigate cellular damage in the nervous system, a key factor in neurodegenerative diseases and other neurological conditions. cymitquimica.comnih.gov The antioxidant properties of this compound are central to its neuroprotective effects, as it can help reduce oxidative stress, a major contributor to neuronal damage. cymitquimica.com

Flavonoids, as a class, are known to interact with various cellular pathways to protect neural cells. researchgate.net They can exert their effects by scavenging free radicals, modulating enzymes involved in oxidative metabolism, and influencing signaling cascades that promote cell survival. cymitquimica.comresearchgate.net For instance, many flavonoids can protect the mouse hippocampal cell line HT-22 and rat primary neurons from glutamate-induced toxicity, which is a model for oxidative stress in neuronal cells. researchgate.net This protection is often linked to the ability of flavonoids to prevent the depletion of intracellular glutathione (B108866) (GSH), reduce the accumulation of reactive oxygen species (ROS), and prevent an influx of calcium ions. researchgate.net

The neuroprotective actions of flavonoids are multifaceted and can include suppressing neuroinflammation and promoting memory and learning. nih.gov These effects are thought to be mediated through interactions with neuronal signaling cascades, leading to the inhibition of apoptosis (programmed cell death) and the promotion of neuronal survival and differentiation. nih.govnih.gov Specifically, flavonoids can influence pathways such as the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell survival. cambridge.org

While direct studies on this compound are part of ongoing research, the broader family of flavonoids shows promise in protecting neurons from various insults, suggesting a potential therapeutic benefit in conditions marked by neuronal cell death. cymitquimica.comnih.govresearchgate.net

Other Biological Activities

Antimicrobial Properties and Mechanisms

The antimicrobial activity of flavonoids is a well-documented field of study, with many of these compounds showing efficacy against a range of microorganisms. nih.gov However, the specific antimicrobial properties of 7-hydroxyflavone and its glycoside derivatives can vary.

One study reported that 7-hydroxyflavone isolated from the actinomycete Amycolatopsis sp. HSN-02 demonstrated antimicrobial activity. nih.gov This compound was found to suppress the development of Cercospora leaf spot disease in tomato plants, indicating its potential as a biocontrol agent. nih.gov In contrast, another study that isolated 7-hydroxyflavone from the leaves of Avicennia officinalis L. found that it did not exhibit antimicrobial activity against three Gram-positive and two Gram-negative bacterial strains. researchgate.netnih.gov

The addition of a sugar moiety, as in this compound, can influence the antimicrobial activity of a flavonoid. In some cases, glycosylated flavonoids have shown stronger antifungal effects compared to their aglycone forms, which may be due to increased solubility and enhanced membrane transport. mdpi.com Flavonoids can exert their antimicrobial effects through various mechanisms, including the inhibition of DNA gyrase, disruption of cytoplasmic membrane function, and inhibition of energy metabolism. nih.gov

Anti-mutagenic Activity

The mutagenicity of flavonoids has been assessed in various studies, often using the Ames test, which evaluates a substance's potential to cause mutations in bacteria. nih.govnih.gov The results of these tests can vary depending on the specific flavonoid and the experimental conditions, including the presence or absence of metabolic activation (S9 mix). nih.govnih.gov

In a study that assayed the mutagenicity of ten different flavonoids, 7-hydroxyflavone was included among the monohydroxylated flavones. nih.govnih.gov The results indicated that for this group of compounds, the presence of a single hydroxyl group resulted in only minor changes in mutagenic activity compared to the parent flavone molecule, which itself only showed signs of mutagenicity in the TA102 strain after metabolic activation. nih.govnih.gov Another flavonoid, chrysin, which has hydroxyl groups at the 5 and 7 positions, did not show mutagenic activity in any of the bacterial strains tested. nih.gov This suggests that the hydroxylation pattern on the flavone backbone is a critical determinant of its mutagenic potential. nih.govnih.gov

Mechanistic Pharmacological and Disposition Studies Non Clinical

In Vitro Metabolism and Biotransformation Pathways

The biotransformation of 7-Hydroxyflavone-beta-D-glucoside begins with the crucial step of deglycosylation, which can occur through various enzymatic processes within the gastrointestinal tract. This initial hydrolysis is a rate-limiting step for the absorption of the parent aglycone.

The cleavage of the β-D-glucoside bond from the 7-hydroxyflavone (B191518) moiety is a primary metabolic event. In the small intestine, this reaction is primarily facilitated by brush border enzymes. nih.gov Lactase phlorizin (B1677692) hydrolase (LPH), a transmembrane protein located in the brush border of intestinal epithelial cells, exhibits broad substrate specificity and is capable of hydrolyzing a range of flavonoid-O-β-D-glucosides. nih.gov The hydrolysis releases the aglycone, 7-hydroxyflavone, and a glucose molecule. nih.gov

Other enzymes, such as β-glucosidases, also play a significant role in this process. frontiersin.org The rate and efficiency of this enzymatic hydrolysis can be influenced by the specific structure of the flavonoid and the position of the sugar linkage. researchgate.net Studies on structurally similar compounds, such as quercetin-7-O-glucoside, have indicated that the 7-O-glycoside position can be less readily hydrolyzed compared to other positions, suggesting that the structural configuration is a key determinant of the deglycosylation rate. researchgate.net

Table 1: Key Enzymes in the Metabolism of this compound

| Enzyme | Location | Role |

|---|---|---|

| Lactase Phlorizin Hydrolase (LPH) | Small Intestine (Brush Border) | Hydrolyzes the β-glycosidic bond to release the aglycone, 7-hydroxyflavone. nih.gov |

| Microbial β-glucosidases | Colon (Gut Microbiota) | Hydrolyzes flavonoid glycosides that reach the colon, releasing the aglycone. nih.gov |

Flavonoid glycosides that escape enzymatic hydrolysis in the small intestine travel to the colon, where they are subject to extensive metabolism by the resident gut microbiota. nih.gov The colonic microflora possess a diverse array of enzymes, including β-glucosidases, which are highly efficient at cleaving the sugar moiety from flavonoid glycosides, thereby releasing the aglycone 7-hydroxyflavone. nih.gov

Once the aglycone is released, it can undergo further microbial biotransformation. While direct studies on 7-hydroxyflavone are limited, research on the related compound 7-hydroxyflavanone (B191499) in microbial models has shown that microorganisms, such as fungi from the Aspergillus genus, can catalyze reactions like dehydrogenation to form 7-hydroxyflavone. researchgate.net This indicates that gut microbes can modify the core flavonoid structure, potentially altering its biological activity. researchgate.netnih.gov

The primary and most significant metabolite formed from this compound is its aglycone, 7-hydroxyflavone. This is produced following the enzymatic or microbial hydrolysis of the glycosidic bond. nih.govnih.gov

Upon absorption into enterocytes and subsequent transport to the liver, 7-hydroxyflavone undergoes Phase I and Phase II metabolism. Phase I reactions, often mediated by cytochrome P450 (CYP) enzymes, can introduce additional hydroxyl groups. nih.gov Notably, 7-hydroxyflavone itself has been identified as a potent inhibitor of CYP1A1, indicating a direct interaction with these metabolic enzymes. selleckchem.com Following Phase I modifications, or directly, the aglycone and its derivatives are conjugated in Phase II reactions. Based on the metabolic pathways of other flavonoids, the major metabolites are expected to be glucuronide and sulfate (B86663) conjugates. nih.gov

Table 2: Potential Metabolites of this compound

| Metabolite | Type | Formation Pathway |

|---|---|---|

| 7-Hydroxyflavone | Primary Aglycone | Enzymatic hydrolysis of the glycosidic bond in the intestine. nih.gov |

| Hydroxylated derivatives | Phase I Metabolite | Action of Cytochrome P450 enzymes on the aglycone. nih.gov |

| 7-Hydroxyflavone Glucuronide | Phase II Conjugate | Glucuronidation of the aglycone in the enterocytes and liver. nih.gov |

Mechanisms of Absorption and Bioavailability (Non-Human Models)

The absorption of this compound is dictated by its chemical form—either as the intact glycoside or as the liberated aglycone. These two forms utilize different mechanisms to cross the intestinal barrier.

The Caco-2 cell monolayer, derived from human colonic adenocarcinoma, is a widely used in vitro model that mimics the human intestinal epithelium. nih.gov Studies using this model have consistently shown that flavonoid glycosides generally have very poor permeability. nih.govresearchgate.net The bulky, hydrophilic sugar moiety hinders the ability of the molecule to pass through the lipid-rich cell membranes via passive diffusion. nih.gov

In contrast, the corresponding aglycones, which are more lipophilic, exhibit significantly higher permeability across Caco-2 cell monolayers. researchgate.net Therefore, the absorption of 7-hydroxyflavone is largely dependent on the prior hydrolysis of its glycoside form. nih.gov The liberated 7-hydroxyflavone aglycone is expected to be absorbed primarily through passive diffusion, driven by its concentration gradient. researchgate.netnih.gov

Table 3: General Permeability of Flavonoid Glycosides vs. Aglycones in Caco-2 Models

| Compound Type | General Permeability (Papp) | Primary Transport Mechanism | Rationale |

|---|---|---|---|

| Flavonoid Glycoside | Low | Active Transport (e.g., SGLT-1) or very limited passive diffusion | The hydrophilic sugar group restricts passive diffusion across the lipid membrane. researchgate.netnih.gov |

While the passive diffusion of the aglycone is a major absorption route, an alternative pathway exists for the intact glycoside. Studies on structurally analogous isoflavonoid (B1168493) glucosides, such as calycosin-7-O-β-d-glucoside, have demonstrated that they can be transported directly into intestinal cells by the sodium-dependent glucose transporter 1 (SGLT-1). nih.gov This transporter recognizes the glucose moiety and actively carries the entire glycoside molecule into the enterocyte. nih.govnih.gov

Once inside the cell, the intact this compound can be hydrolyzed by intracellular cytosolic β-glucosidases, releasing the aglycone 7-hydroxyflavone. nih.gov This intracellular hydrolysis allows the more permeable aglycone to then enter circulation. In addition to uptake transporters, efflux transporters, such as those from the multidrug resistance-associated protein (MRP) family, may be involved in pumping some flavonoid glycosides back into the intestinal lumen, thereby limiting their net absorption. nih.gov

Table 4: Intestinal Transporters Potentially Involved in this compound Disposition

| Transporter | Type | Function |

|---|---|---|

| Sodium-Dependent Glucose Transporter 1 (SGLT-1) | Uptake | Actively transports the intact glycoside into the enterocyte. nih.govnih.gov |

Factors Affecting Solubility and Dissolution Rate

The solubility and dissolution rate of this compound are critical factors influencing its bioavailability and pharmacological activity. As a flavonoid glycoside, its solubility is governed by the interplay of its aglycone structure, the attached glucose moiety, and the physicochemical properties of the surrounding medium.

The aglycone, 7-hydroxyflavone, is a crystalline solid. caymanchem.com Its solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide is approximately 10 mg/mL. caymanchem.com The presence of the hydrophilic beta-D-glucose unit in this compound is expected to significantly increase its aqueous solubility compared to its aglycone counterpart, 7-hydroxyflavone. This is a common characteristic of flavonoid glycosides, where the sugar moiety enhances water solubility.

The solubility of flavonoids is also influenced by the nature of the solvent. For instance, a study on various flavonoids demonstrated that their solubility varies significantly between solvents like acetonitrile (B52724), acetone, and tert-amyl alcohol. researchgate.net While specific data for this compound is limited, the solubility of structurally related flavonoids can provide insights. For example, the glycosylated flavonoid hesperetin (B1673127) shows higher solubility in acetonitrile compared to its aglycone. researchgate.net

Furthermore, complexation with agents like cyclodextrins can enhance the solubility of flavonoids. A study on 7-hydroxyflavone, the aglycone of the title compound, demonstrated that its solubility increases with growing concentrations of β-cyclodextrin. researchgate.net This suggests that the formation of inclusion complexes could be a viable strategy to improve the dissolution of this compound. The binding of 7-hydroxyflavone to β-cyclodextrin is also reported to be influenced by pH, with higher pH values generally favoring binding. researchgate.net

Interactive Data Table: Solubility of 7-Hydroxyflavone (Aglycone)

| Solvent | Approximate Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | ~10 |

| Dimethylformamide | ~10 |

Note: This table reflects the solubility of the aglycone, 7-hydroxyflavone. The glycoside is expected to have higher aqueous solubility.

Enzyme-Mediated Transformations and Conjugation Processes

The metabolic fate of this compound is largely determined by enzyme-mediated transformations, primarily hydrolysis of the glycosidic bond, followed by conjugation of the resulting aglycone.

The initial and most significant enzymatic transformation for this compound in the body is the hydrolysis of the beta-D-glucoside linkage to release the aglycone, 7-hydroxyflavone, and a glucose molecule. This reaction is catalyzed by β-glucosidases (EC 3.2.1.21), which are enzymes that cleave terminal non-reducing β-D-glucosyl residues from glycosides. nih.gov

Broad-specificity cytoplasmic β-glucosidases, found in high levels in hepatocytes and intestinal brush border epithelial cells, have been shown to efficiently hydrolyze plant-derived flavonoid glucosides. nih.gov Studies on various β-glucosidases have demonstrated their ability to act on a range of flavonoid glycosides. For example, the recombinant β-glucosidase from Pyrococcus furiosus exhibits hydrolytic activity towards various flavanone (B1672756) glycosides. nih.gov The enzyme's activity is dependent on factors such as pH and temperature, with optimal conditions varying between different enzymes. nih.gov The enzymatic hydrolysis of flavonoid glycosides is a critical step, as the biological activities of many flavonoids are attributed to their aglycone forms.

Following the hydrolysis of the glycosidic bond, the liberated aglycone, 7-hydroxyflavone, can undergo further metabolism through conjugation processes. A major conjugation pathway for flavonoids is glucuronidation, which is catalyzed by UDP-glucuronosyltransferases (UGTs). This process involves the transfer of a glucuronic acid moiety from uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the flavonoid. nih.gov

The structure of the flavonoid plays a crucial role in its susceptibility to glucuronidation. The presence and position of hydroxyl groups on the flavonoid skeleton are key determinants of UGT activity. nih.gov For 7-hydroxyflavone, the hydroxyl group at the 7-position is a likely site for glucuronidation. This conjugation reaction increases the water solubility of the flavonoid, facilitating its elimination from the body. Various UGT isoforms are involved in the glucuronidation of xenobiotics, and the specific isoforms responsible for 7-hydroxyflavone metabolism would determine the rate and extent of its conjugation. nih.govnih.gov

Interactive Data Table: Substrate Specificity of a Thermostable β-Glucosidase

| Flavonoid Glycoside Substrate | Relative Hydrolytic Activity |

| Hesperidin (flavanone) | High |

| Naringin (B1676962) (flavanone) | Moderate |

| Rutin (flavonol) | Low |

Note: This table illustrates the general substrate preference of a β-glucosidase for different classes of flavonoid glycosides, suggesting that flavanone glucosides like this compound would be susceptible to enzymatic hydrolysis.

Future Research Directions and Research Applications

Design and Synthesis of Novel Analogs for Mechanistic Probes

The synthesis of derivatives of 7-hydroxyflavone (B191518) and its glycosides is an active area of research. researchgate.netias.ac.in A novel approach has been developed for the synthesis of 6-amino-7-hydroxyflavone. mdpi.comnih.gov This involves the reaction of 2′,4′-dihydroxy-5′-nitroacetophenone with benzoyl chloride, followed by cleavage and cyclization to form 7-hydroxy-6-nitroflavone, which is then reduced to the final product. mdpi.comnih.gov Another facile, one-step synthetic method has been reported for producing various 7-hydroxyflavonol derivatives with high purity and good yields in a shorter reaction time compared to previous multi-step methods. researchgate.net